molecular formula C6H13I B091023 1-Iodo-3,3-dimethylbutane CAS No. 15672-88-5

1-Iodo-3,3-dimethylbutane

Cat. No.: B091023
CAS No.: 15672-88-5
M. Wt: 212.07 g/mol
InChI Key: KNKFLSQIGYRZAQ-UHFFFAOYSA-N
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Description

1-Iodo-3,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13I and its molecular weight is 212.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gamma Radiolysis of Hydrocarbons : Research by Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, a compound structurally related to 1-Iodo-3,3-dimethylbutane. This study focused on understanding the formation of alkyl iodides under irradiation, providing insights into the reactivity of similar branched hydrocarbons under gamma radiolysis (Castello, Grandi, & Munari, 1974).

  • Dynamics in Plastic Crystalline Phases : Carignani et al. (2018) examined the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol, in liquid and plastic crystalline phases. This research offers insights into molecular motions and self-diffusion in compounds similar to this compound, which could have implications for material science applications (Carignani et al., 2018).

  • Radical Yields in Radiolysis : Schuler and Wojnárovits (2003) investigated the distribution of radicals produced in the radiolysis of 2,3-dimethylbutane and other branched hydrocarbons. This study contributes to understanding the chemical behavior of branched hydrocarbons like this compound under radiolytic conditions (Schuler & Wojnárovits, 2003).

  • Calorimetric Study of Glassy States : Adachi, Suga, and Seki (1971) conducted a calorimetric study of 2,3-dimethylbutane, exploring phase changes in crystalline and glassy-crystalline states. This research is relevant to understanding the physical properties of similar compounds, such as this compound, in different states (Adachi, Suga, & Seki, 1971).

  • Vibrational and Conformational Analysis : Crowder (1993) analyzed 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane for vibrational and conformational properties. These findings can inform research on the vibrational behavior of similar molecules like this compound (Crowder, 1993).

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-iodo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKFLSQIGYRZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564440
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15672-88-5
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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